molecular formula C29H18BrNO5 B341480 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B341480
M. Wt: 540.4 g/mol
InChI Key: MDNDOPMHSVJVPL-UHFFFAOYSA-N
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Description

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a biphenyl group, a brominated isoindoline moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.

    Synthesis of the Isoindoline Moiety: The isoindoline moiety can be prepared by the bromination of isoindoline followed by oxidation to form the 1,3-dioxo structure.

    Esterification: The final step involves the esterification of the biphenyl-4-yl-2-oxoethyl group with the 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The bromine atom in the isoindoline moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological processes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(biphenyl-4-yl)-2-oxoethyl benzoate: Lacks the brominated isoindoline moiety.

    3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid: Lacks the biphenyl-4-yl-2-oxoethyl group.

Uniqueness

The presence of both the biphenyl group and the brominated isoindoline moiety in 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate makes it unique compared to its similar compounds. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H18BrNO5

Molecular Weight

540.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 3-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C29H18BrNO5/c30-22-13-14-24-25(16-22)28(34)31(27(24)33)23-8-4-7-21(15-23)29(35)36-17-26(32)20-11-9-19(10-12-20)18-5-2-1-3-6-18/h1-16H,17H2

InChI Key

MDNDOPMHSVJVPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)Br

Origin of Product

United States

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